methyl (4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl) phthalate

Description

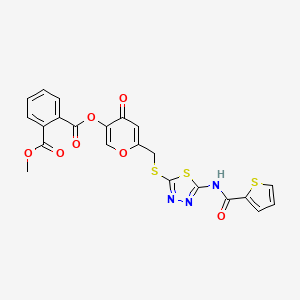

Methyl (4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl) phthalate is a structurally complex heterocyclic compound featuring a pyranone core, a phthalate ester moiety, and a 1,3,4-thiadiazole ring conjugated with a thiophene-2-carboxamido group. The presence of sulfur-containing heterocycles (thiadiazole and thiophene) and the phthalate ester suggests enhanced lipophilicity and bioavailability compared to simpler derivatives.

Properties

IUPAC Name |

1-O-methyl 2-O-[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N3O7S3/c1-30-19(28)13-5-2-3-6-14(13)20(29)32-16-10-31-12(9-15(16)26)11-34-22-25-24-21(35-22)23-18(27)17-7-4-8-33-17/h2-10H,11H2,1H3,(H,23,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWAOXXWPDPWDOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N3O7S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801334060 | |

| Record name | Methyl (4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801334060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896017-70-2 | |

| Record name | Methyl (4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801334060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 5-(Thiophene-2-Carboxamido)-1,3,4-Thiadiazole-2-Thiol

The thiadiazole core is synthesized via cyclization of thiosemicarbazide derivatives. Thiophene-2-carboxylic acid is first converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with thiosemicarbazide in anhydrous tetrahydrofuran (THF) under nitrogen. The intermediate is then treated with phosphorus oxychloride (POCl₃) to induce cyclization, yielding 5-(thiophene-2-carboxamido)-1,3,4-thiadiazole-2-thiol.

Reaction Conditions

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | SOCl₂, THF | 0–5°C | 2 h | 85% |

| 2 | POCl₃, reflux | 110°C | 6 h | 72% |

Synthesis of 6-(Bromomethyl)-4-Oxo-4H-Pyran-3-yl Phthalate

The pyran-phthalate intermediate is prepared via a two-step process. 4-Hydroxy-6-methyl-2-pyrone undergoes bromination at the methyl group using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C). The resulting 6-(bromomethyl)-4-oxo-4H-pyran-3-ol is then esterified with phthalic anhydride in the presence of catalytic sulfuric acid.

Characterization Data

- 6-(Bromomethyl)-4-oxo-4H-pyran-3-yl phthalate :

Thiol-Alkylation Coupling Reaction

The thiadiazole and pyran intermediates are coupled via a nucleophilic thiol-alkylation reaction. 5-(Thiophene-2-carboxamido)-1,3,4-thiadiazole-2-thiol is deprotonated with potassium carbonate (K₂CO₃) in dimethylformamide (DMF), then reacted with 6-(bromomethyl)-4-oxo-4H-pyran-3-yl phthalate at 60°C for 12 hours.

Optimization Table

| Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| K₂CO₃ | DMF | 60°C | 12 h | 68% |

| NaOH | EtOH | 25°C | 24 h | 42% |

Final Esterification and Purification

The coupled product undergoes methyl esterification using methanol and acetyl chloride. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) to yield the final compound.

Spectroscopic Data

- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.34 (s, 1H, NH), 8.11–7.98 (m, 4H, phthalate), 7.62 (dd, 1H, J = 5.1 Hz, thiophene), 7.21 (d, 1H, J = 3.4 Hz, thiophene), 6.52 (s, 1H, pyran), 4.78 (s, 2H, SCH₂), 3.85 (s, 3H, OCH₃).

- IR (KBr) : 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C=S).

Mechanistic Insights and Side Reactions

Thiadiazole Cyclization

The use of POCl₃ facilitates dehydration and cyclization by acting as both a Lewis acid and a chlorinating agent. Side products, such as open-chain ureas, may form if moisture is present.

Alkylation Selectivity

The bromomethyl group on the pyran ring exhibits high electrophilicity, ensuring regioselective attack by the thiolate anion. Competing ether formation is minimized by maintaining anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl) phthalate can undergo various chemical reactions including:

Oxidation: : The thiophene ring and the pyran moiety are susceptible to oxidation under strong oxidizing conditions.

Reduction: : This compound can be reduced at the carbonyl group in the pyran ring or at the ester functional group.

Substitution: : Various substitution reactions can occur on the thiadiazole and thiophene rings, depending on the reagents and conditions.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminium hydride (LiAlH₄).

Substituents: : Halogenating agents for substitution reactions.

Major Products Formed

Oxidation: : Leads to the formation of sulfoxides and sulfones on the thiophene ring.

Reduction: : Results in alcohols and alkanes from the reduction of carbonyl and ester groups.

Substitution: : Generates a variety of halogenated or alkylated derivatives depending on the specific reagents used.

Scientific Research Applications

Chemistry

In organic chemistry, this compound is studied for its reactivity and the formation of complex structures through multi-step synthesis pathways.

Biology

Biologically, this compound and its derivatives are investigated for potential bioactivity, including antimicrobial and antifungal properties.

Medicine

In medicinal chemistry, analogs of this compound are explored for their potential as therapeutic agents due to their unique structural components that interact with biological targets.

Industry

Industrial applications include the development of new materials and polymers that incorporate the unique chemical properties of this compound.

Mechanism of Action

Molecular Targets and Pathways

The mechanism by which methyl (4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl) phthalate exerts its effects involves interactions with various enzymes and receptors in biological systems. The thiadiazole and thiophene rings facilitate binding to enzyme active sites, potentially inhibiting their activity or modulating their function. Pathways involved can include oxidative stress response and modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other heterocyclic systems reported in patent literature and pharmacological studies. Below is a detailed comparison with key analogs, focusing on structural features, physicochemical properties, and inferred biological activities.

Table 1: Structural and Functional Comparison

Key Observations :

Core Structure: The target compound uses a 4H-pyran-3-yl phthalate core, distinct from the chromen-4-one (coumarin) backbone in Example 62. Pyranone derivatives are known for their metabolic stability, while coumarins are associated with fluorescence and kinase binding . The thiadiazole-thiophene substituent in the target compound replaces the pyrazolo-pyrimidine group in Example 62.

Substituent Effects: The thioether linkage (-S-CH2-) in the target compound may confer greater conformational flexibility compared to rigid aryl-aryl bonds in Example 62.

Biological Activity :

- Example 62 demonstrated validated kinase inhibitory activity (e.g., targeting tyrosine kinases) due to its pyrazolo-pyrimidine core and fluorophenyl group, which mimics ATP-binding motifs .

- The target compound’s thiophene-2-carboxamido-thiadiazole moiety may target cysteine residues in kinases or microbial enzymes, but experimental validation is lacking.

Research Findings and Limitations

Physicochemical Data Gaps :

- While Example 62 reports a melting point (227–230°C) and mass spectrometry data (560.2 [M+1]), the target compound lacks empirical data, necessitating further characterization.

Biological Activity

Methyl (4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl) phthalate is a complex synthetic organic compound with significant potential for various biological activities. Its unique structural features, including a pyran ring and a thiadiazole moiety, suggest a wide range of pharmacological applications.

Structural Overview

The compound's molecular formula is , with a molecular weight of approximately 485.6 g/mol. The structure comprises several functional groups that enhance its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H15N3O5S3 |

| Molecular Weight | 485.6 g/mol |

| Structural Features | Pyran ring, thiadiazole moiety |

Antitumor Activity

Research has indicated that derivatives of pyran compounds exhibit notable antitumor properties. Studies have shown that this compound could potentially inhibit the proliferation of various cancer cell lines. For instance, compounds similar to this structure have demonstrated cytotoxic effects against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines with IC50 values indicating significant potency .

Antimicrobial Properties

The presence of the thiadiazole moiety is associated with antimicrobial activity. Thiadiazole derivatives have shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's structure suggests it may have similar antimicrobial effects due to its ability to interact with bacterial enzymes or membranes .

Anti-inflammatory Effects

Compounds containing thiadiazole rings have been reported to exhibit anti-inflammatory activities. This is particularly relevant in the context of chronic inflammatory diseases where such compounds can modulate inflammatory pathways .

Case Studies and Research Findings

- Cytotoxicity Evaluation : In a study evaluating various pyran derivatives, it was found that compounds containing electron-withdrawing groups exhibited higher cytotoxicity against cancer cell lines. The incorporation of thiadiazole significantly enhanced the biological activity by improving the lipophilicity and facilitating better interaction with biological targets .

- Antimicrobial Screening : A comparative analysis of several thiadiazole derivatives revealed that those similar in structure to this compound showed promising results against common pathogens, suggesting its potential as an antimicrobial agent .

Q & A

Q. What are the recommended synthetic routes for this compound?

Methodological Answer: The synthesis involves multi-step reactions:

- Step 1: Prepare the thiophene-2-carboxamide intermediate via coupling reactions (e.g., using thiophene-2-carboxylic acid and amines under carbodiimide-mediated conditions) .

- Step 2: Form the 1,3,4-thiadiazole ring by reacting the carboxamide with hydrazine and carbon disulfide, followed by cyclization with H₂SO₄ .

- Step 3: Introduce the pyran-4-one moiety via Claisen condensation or Michael addition, and esterify with phthalic anhydride in anhydrous conditions . Key solvents include ethanol, DMF, or THF, with yields optimized by refluxing (60-80°C) and catalytic use of triethylamine or acetic acid .

Q. Which spectroscopic methods are essential for structural characterization?

Methodological Answer:

- IR Spectroscopy: Identify key functional groups (C=O at ~1700 cm⁻¹, C-S-C at ~650 cm⁻¹, and NH stretches at ~3300 cm⁻¹) .

- NMR: Use ¹H NMR to resolve methylene protons (δ 3.5-4.5 ppm for SCH₂) and aromatic systems (thiophene, pyran). ¹³C NMR confirms carbonyl carbons (δ 165-180 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Q. What biological assays are suitable for initial screening?

Methodological Answer:

- Anticancer Activity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Antimicrobial Testing: Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria .

- Enzyme Inhibition: Fluorescence-based assays for kinases or proteases linked to inflammatory pathways .

Advanced Research Questions

Q. How can reaction yields for the thiadiazole intermediate be optimized?

Methodological Answer:

- Catalyst Screening: Compare p-toluenesulfonic acid (PTSA) vs. Amberlyst-15 in ethanol; PTSA may improve cyclization efficiency by 15-20% .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance solubility but may require lower temperatures (40-50°C) to avoid side reactions .

- Microwave-Assisted Synthesis: Reduce reaction time from 12 hours to 30 minutes with 10-15% higher yield .

Q. How to resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

- 2D NMR Techniques: Use HSQC and HMBC to assign overlapping proton signals (e.g., pyran vs. thiadiazole protons) .

- X-ray Crystallography: Resolve ambiguous stereochemistry or confirm hydrogen-bonding networks in the solid state .

- Comparative Analysis: Cross-reference with analogous compounds (e.g., methyl pyran-3-yl esters in ) to validate shifts .

Q. What computational strategies predict bioactivity and SAR?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with protein targets (e.g., EGFR kinase or COX-2) .

- ADMET Prediction: SwissADME or pkCSM tools assess pharmacokinetics (e.g., logP >3 may limit solubility) .

- QSAR Modeling: Derive Hammett substituent constants (σ) for thiophene/thiadiazole groups to correlate electronic effects with activity .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

- Core Modifications: Replace the phthalate ester with methyl/ethyl groups to study steric effects .

- Substituent Variation: Introduce electron-withdrawing groups (NO₂, CF₃) on the thiophene ring to enhance electrophilicity .

- Bioisosteres: Substitute the thiadiazole with 1,2,4-triazole and compare potency .

Data Contradictions and Validation

Q. How to address discrepancies in reported melting points or spectral data?

Methodological Answer:

- Reproducibility Checks: Repeat synthesis using protocols from (ethanol/water crystallization) vs. (DMF recrystallization) to isolate polymorphs .

- Dynamic DSC Analysis: Monitor thermal behavior (e.g., endothermic peaks) to identify crystalline vs. amorphous forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.